![molecular formula C6H7BrOS B6290829 3-Bromo-4-(methoxymethyl)thiophene CAS No. 2432848-81-0](/img/structure/B6290829.png)
3-Bromo-4-(methoxymethyl)thiophene
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Overview
Description
3-Bromo-4-(methoxymethyl)thiophene is a chemical compound with the molecular formula C6H7BrOS and a molecular weight of 207.09 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-(methoxymethyl)thiophene is1S/C6H7BrOS/c1-8-2-5-3-9-4-6(5)7/h3-4H,2H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-4-(methoxymethyl)thiophene are not detailed in the available literature, thiophene derivatives are known to participate in a variety of reactions. For instance, they can undergo reactions such as direct C-H arylation .Scientific Research Applications
Medicinal Chemistry
Thiophene and its derivatives, including “3-Bromo-4-(methoxymethyl)thiophene”, are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .
Anti-Inflammatory Drugs
Thiophene-based compounds have been found to have anti-inflammatory properties . This makes “3-Bromo-4-(methoxymethyl)thiophene” a potential candidate for the development of new anti-inflammatory drugs .
Anti-Psychotic Medication
Thiophene derivatives have also been used in the development of anti-psychotic medication . This suggests that “3-Bromo-4-(methoxymethyl)thiophene” could potentially be used in the synthesis of new anti-psychotic drugs .
Anti-Cancer Drugs
Thiophene-based compounds have shown potential in the development of anti-cancer drugs . Therefore, “3-Bromo-4-(methoxymethyl)thiophene” could be used in cancer research .
Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “3-Bromo-4-(methoxymethyl)thiophene” could potentially be used in the development of new corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This indicates that “3-Bromo-4-(methoxymethyl)thiophene” could be used in the development of new organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based compounds have been used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “3-Bromo-4-(methoxymethyl)thiophene” could potentially be used in the development of new OLEDs .
Anti-Microbial Drugs
Thiophene-based compounds have shown potential in the development of anti-microbial drugs . Therefore, “3-Bromo-4-(methoxymethyl)thiophene” could be used in the development of new anti-microbial drugs .
Future Directions
Thiophene derivatives like 3-Bromo-4-(methoxymethyl)thiophene have potential applications in various fields due to their unique electronic, optical, and redox properties . They can be used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, future research could explore these potential applications further.
Mechanism of Action
Mode of Action
It’s known that thiophene derivatives can participate in various chemical reactions, including suzuki–miyaura cross-coupling . In this reaction, the compound can act as an organoboron reagent, forming new carbon-carbon bonds under mild and functional group tolerant conditions .
Result of Action
As a potential reagent in Suzuki–Miyaura cross-coupling, it may contribute to the synthesis of various bioactive compounds, which could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
3-bromo-4-(methoxymethyl)thiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-8-2-5-3-9-4-6(5)7/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNICXFDRBGAMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CSC=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(methoxymethyl)thiophene |
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